Convallamaroside

Descripción

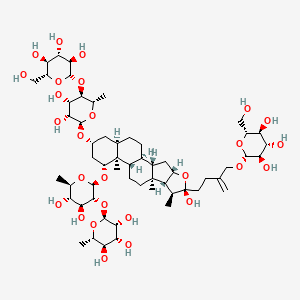

Structure

2D Structure

Propiedades

Número CAS |

52591-05-6 |

|---|---|

Fórmula molecular |

C57H94O27 |

Peso molecular |

1211.3 g/mol |

Nombre IUPAC |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(1S,2S,4S,6R,7S,8R,9S,12S,13S,14R,16R,18R)-16-[(2R,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-6-[3-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]but-3-enyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-14-yl]oxy]-4,5-dihydroxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C57H94O27/c1-20(19-74-50-44(69)40(65)37(62)31(17-58)79-50)10-13-57(73)21(2)34-30(84-57)16-29-27-9-8-25-14-26(78-51-47(72)43(68)48(24(5)77-51)82-53-46(71)41(66)38(63)32(18-59)80-53)15-33(56(25,7)28(27)11-12-55(29,34)6)81-54-49(42(67)36(61)23(4)76-54)83-52-45(70)39(64)35(60)22(3)75-52/h21-54,58-73H,1,8-19H2,2-7H3/t21-,22-,23+,24-,25+,26+,27+,28-,29-,30-,31+,32+,33+,34-,35-,36+,37+,38+,39+,40-,41-,42-,43-,44+,45+,46+,47+,48-,49+,50+,51-,52-,53-,54-,55-,56-,57+/m0/s1 |

Clave InChI |

FNDDEEUISKKDMU-VQDATVTDSA-N |

SMILES |

CC1C2C(CC3C2(CCC4C3CCC5C4(C(CC(C5)OC6C(C(C(C(O6)C)OC7C(C(C(C(O7)CO)O)O)O)O)O)OC8C(C(C(C(O8)C)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)OC1(CCC(=C)COC1C(C(C(C(O1)CO)O)O)O)O |

SMILES isomérico |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4([C@@H](C[C@@H](C5)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)O[C@@]1(CCC(=C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |

SMILES canónico |

CC1C2C(CC3C2(CCC4C3CCC5C4(C(CC(C5)OC6C(C(C(C(O6)C)OC7C(C(C(C(O7)CO)O)O)O)O)O)OC8C(C(C(C(O8)C)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)OC1(CCC(=C)COC1C(C(C(C(O1)CO)O)O)O)O |

Sinónimos |

convallamaroside |

Origen del producto |

United States |

Botanical Source and Isolation Methodologies

Plant Origin and Distribution of Convallaria majalis

Convallaria majalis is a perennial, herbaceous plant belonging to the Asparagaceae family wikipedia.orgflora-emslandia.com. It is characterized by its fragrant, bell-shaped white flowers and is found in woodland environments, preferring partial shade and moist, well-drained soils wikipedia.orgflora-emslandia.complantatlas2020.org. The species has a wide distribution across Europe, extending to the Caucasus region kew.org. Varieties such as C. majalis var. keiskei are found in Japan and East Asia, while C. majalis var. montana (or C. majuscula) is native to eastern North America wikipedia.org. The plant reproduces both sexually by seed and asexually through rhizomes and runners wikipedia.orgflora-emslandia.com. It is important to note that Convallaria majalis contains various glycosides, including cardiac glycosides, making it toxic if ingested wikipedia.orgrestorativemedicine.orgnativeplanttrust.orgthegoodscentscompany.com.

Extraction Techniques for Steroidal Saponins (B1172615) from Plant Materials

The isolation of steroidal saponins like Convallamaroside typically involves a multi-step extraction process from the plant material. Dried and powdered roots and rhizomes of Convallaria majalis are commonly macerated with solvents such as aqueous methanol (B129727) (e.g., 50% methanol) for extended periods, such as 48 hours ptfarm.plmdpi.comfitoterapia.net. Following maceration, the crude extract is often partitioned using immiscible solvents. A common approach involves partitioning the aqueous methanol extract between chloroform (B151607) and n-butanol with water ptfarm.plmdpi.comfitoterapia.net. The n-butanol fraction, which typically contains polar compounds like saponins, is then further processed for isolation mdpi.com.

Other extraction methods may involve initial extraction with hot methanol, followed by fractionation using resins like Diaion HP-20 and subsequent partitioning nih.gov. The choice of solvent and extraction parameters can influence the yield and profile of extracted saponins frontiersin.org.

Chromatographic Separation and Purification Strategies for this compound

The isolation and purification of this compound from the crude plant extract primarily rely on chromatographic techniques. Following the solvent partitioning, fractions rich in steroidal saponins are subjected to column chromatography (CC) ptfarm.plmdpi.comfitoterapia.net. Various stationary phases, such as silica (B1680970) gel, are employed with specific solvent systems (e.g., mixtures of chloroform, methanol, and water in varying ratios) to separate compounds based on their polarity mdpi.commdpi.comfao.orgresearchgate.net.

Multiple rounds of column chromatography, often combined with preparative high-performance liquid chromatography (prep-HPLC), are utilized to achieve high purity this compound mdpi.comnih.govmdpi.comdergipark.org.tr. Techniques like reversed-phase HPLC (RP-HPLC) are particularly effective for separating complex mixtures of steroidal glycosides researchgate.netnih.govmdpi.com. Other chromatographic methods that can be employed in the analysis and purification of saponins include thin-layer chromatography (TLC), gas chromatography (GC), and more advanced multidimensional chromatography techniques, depending on the specific analytical goal mdpi.comfao.orgresearchgate.netdergipark.org.trscribd.comwur.nl. The initial isolation of this compound was reported by Tschesche et al., employing column chromatography on a fraction of polar compounds ptfarm.plmdpi.comfitoterapia.net.

Chemical Structure Elucidation and Characterization

Spectroscopic Analysis for Structural Determination

Spectroscopic methods are fundamental to determining the structure of a chemical compound. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide information about its various structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (1D, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides information about the chemical environment of individual hydrogen and carbon atoms, respectively. Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are then used to establish the connectivity between these atoms, allowing for the assembly of the molecular skeleton. However, no specific ¹H or ¹³C NMR data tables or spectral assignments for Convallamaroside have been reported in the searched literature.

Mass Spectrometry (MS) Techniques (HRMS, LC-MS/MS, GC-MS, FAB/LSI HR MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides the exact molecular formula of a compound. measurlabs.com Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable clues about the molecule's substructures. nih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to analyze complex mixtures and isolate compounds for structural analysis. nih.gov Despite the power of these methods, specific HRMS data or fragmentation analysis for this compound is not available in the public domain.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Context

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. ijrpr.com Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within the molecule, and is particularly useful for identifying conjugated systems. uobabylon.edu.iqlibretexts.org While these techniques would be integral to the characterization of this compound, no specific IR absorption bands or UV-Vis maxima for the compound have been documented in the available literature.

Theoretical and Computational Chemistry Approaches for Structural Validation

In modern structure elucidation, experimental data is often complemented and validated by theoretical and computational methods.

Quantum Chemical Calculations (e.g., GIAO DFT)

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to predict molecular properties, including NMR chemical shifts (using the Gauge-Including Atomic Orbital, or GIAO, method), vibrational frequencies, and electronic spectra. elsevierpure.comchemrxiv.org These predicted values can be compared with experimental data to confirm or refine a proposed structure. A search for computational studies on this compound, including GIAO DFT calculations, yielded no results.

Molecular Modeling in Structural Characterization

Molecular modeling encompasses a range of computational techniques used to build, visualize, and analyze three-dimensional models of molecules. nih.gov It can be used to predict the most stable conformation of a molecule and to rationalize its observed chemical and physical properties. Such modeling studies are crucial for validating a proposed structure and understanding its behavior at a molecular level. However, no molecular modeling studies specifically focused on this compound have been found in the literature.

Chemo-enzymatic Approaches to Glycoside Structure

The elucidation of a glycoside's structure, such as this compound, often involves the cleavage of the glycosidic bonds that link the sugar moieties to the aglycone. Chemo-enzymatic approaches, which utilize the high specificity of enzymes, offer a precise method for dissecting these complex molecules. In the context of cardiac glycosides, enzymes present in the plant source can lead to the hydrolysis of the glycoside into a free sugar and a secondary glycoside with fewer sugar units. nuph.edu.ua

Enzymatic hydrolysis is particularly valuable for the stepwise removal of sugar units from the carbohydrate chain, a task that is challenging to achieve with chemical methods like acid hydrolysis alone. nuph.edu.ua This specificity allows for a controlled dismantling of the glycoside, facilitating the characterization of both the sugar components and the core aglycone. While the literature describes the general application of enzymatic hydrolysis for cardiac glycosides, specific chemo-enzymatic studies detailing the complete structural elucidation of this compound are not extensively documented in the public domain. The general principle, however, remains a cornerstone of natural product chemistry for determining the structure of complex glycosides.

Identification of Aglycone Moiety: Convallamarogenin

The aglycone, or non-sugar, portion of a cardiac glycoside is fundamental to its chemical identity and biological activity. In the case of this compound, this aglycone is convallamarogenin. The identification and structural characterization of convallamarogenin are achieved through the hydrolysis of the parent glycoside, this compound.

Acid hydrolysis is a common chemical method employed to cleave the glycosidic linkages, liberating the aglycone and the constituent sugars. nuph.edu.ua This process typically involves heating the glycoside in the presence of a dilute mineral acid. Following hydrolysis, the water-insoluble aglycone can be separated from the water-soluble sugar components by extraction with an organic solvent like chloroform (B151607). nuph.edu.ua

Once isolated, the structure of convallamarogenin is determined using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for this purpose. uba.aroutsourcedpharma.comnih.govnih.gov NMR provides detailed information about the carbon-hydrogen framework of the molecule, while MS gives the precise molecular weight and fragmentation pattern, which aids in confirming the molecular formula and structural features.

The chemical properties of convallamarogenin have been cataloged in chemical databases, providing key identifiers for this compound.

| Identifier | Value |

|---|---|

| Molecular Formula | C27H42O4 |

| Molecular Weight | 430.6 g/mol |

| CAS Number | 16683-27-5 |

| ChEBI ID | CHEBI:3863 |

| PubChem CID | 441881 |

Biosynthetic Pathways and Precursor Studies

Steroidal Saponin (B1150181) Biosynthesis Overview

Steroidal saponins (B1172615) are a diverse group of natural products characterized by a steroidal aglycone linked to one or more sugar moieties. Their biosynthesis is a complex process that can be broadly divided into three main stages: the formation of the isoprene unit, the assembly of the steroidal skeleton, and the subsequent modification of this skeleton.

The initial building block for all isoprenoids, including steroidal saponins, is isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are synthesized through the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids. These precursors are then condensed to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP).

For steroidal saponins, two molecules of FPP are joined to form squalene. This linear hydrocarbon is then epoxidized to 2,3-oxidosqualene, a critical intermediate. Cyclization of 2,3-oxidosqualene by cycloartenol synthase leads to the formation of cycloartenol, the precursor to phytosterols and a vast array of other steroidal compounds in plants. A series of enzymatic reactions, including demethylations, isomerizations, and reductions, then convert cycloartenol into cholesterol. Cholesterol is a key branch-point intermediate in the biosynthesis of various steroidal compounds, including saponins.

The final stage in the biosynthesis of steroidal saponins involves the modification of the cholesterol skeleton. This includes a series of hydroxylations, oxidations, and glycosylations, which are catalyzed by specific enzymes, primarily cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs). These modifications are responsible for the vast structural diversity of steroidal saponins and are critical for their biological activities.

Convallamaroside is found in Convallaria majalis (Lily of the Valley), a plant known to produce a variety of steroidal glycosides. While specific studies on the biosynthesis of this compound are limited, it is understood to follow this general pathway.

Mevalonate Pathway Precursors and Intermediates in Saponin Synthesis

The mevalonate (MVA) pathway is a fundamental metabolic route in eukaryotes, including plants, responsible for the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks of all isoprenoids. This pathway is crucial for the biosynthesis of steroidal saponins like this compound.

The MVA pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonate by the enzyme HMG-CoA reductase (HMGR), which is a key regulatory step in the pathway. Mevalonate is subsequently phosphorylated in two steps by mevalonate kinase (MVK) and phosphomevalonate kinase (PMVK) to yield mevalonate-5-diphosphate. Finally, mevalonate-5-diphosphate is decarboxylated by mevalonate-5-diphosphate decarboxylase (MVD) to produce IPP. IPP can be isomerized to DMAPP by isopentenyl pyrophosphate isomerase (IPI).

These C5 units, IPP and DMAPP, are the fundamental precursors for the synthesis of higher-order isoprenoids. The head-to-tail condensation of IPP and DMAPP units, catalyzed by prenyltransferases, leads to the formation of geranyl pyrophosphate (GPP; C10), farnesyl pyrophosphate (FPP; C15), and geranylgeranyl pyrophosphate (GGPP; C20). For the biosynthesis of steroidal saponins, two molecules of FPP are condensed to form the C30 compound squalene, which serves as the direct precursor for the steroidal backbone.

| Precursor/Intermediate | Number of Carbon Atoms | Key Enzyme(s) in Formation |

| Acetyl-CoA | 2 | Thiolase, HMG-CoA synthase |

| 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) | 6 | HMG-CoA synthase |

| Mevalonate | 6 | HMG-CoA reductase (HMGR) |

| Isopentenyl pyrophosphate (IPP) | 5 | Mevalonate-5-diphosphate decarboxylase (MVD) |

| Dimethylallyl pyrophosphate (DMAPP) | 5 | Isopentenyl pyrophosphate isomerase (IPI) |

| Farnesyl pyrophosphate (FPP) | 15 | Farnesyl pyrophosphate synthase (FPPS) |

| Squalene | 30 | Squalene synthase (SQS) |

| 2,3-Oxidosqualene | 30 | Squalene epoxidase (SQE) |

| Cycloartenol | 30 | Cycloartenol synthase (CAS) |

| Cholesterol | 27 | Various |

Enzymatic Transformations in this compound Formation

The formation of this compound from the cholesterol precursor involves a series of specific enzymatic transformations that are characteristic of late-stage steroidal saponin biosynthesis. These reactions are responsible for the unique structural features of this compound. While the specific enzymes from Convallaria majalis have not been isolated and characterized, their roles can be inferred from studies of saponin biosynthesis in other plant species.

The key enzymatic transformations include:

Hydroxylation: The steroidal backbone of cholesterol is decorated with hydroxyl groups at specific positions. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYP450s) . These enzymes are a large and diverse family of heme-containing proteins that play a crucial role in the metabolism of a wide range of endogenous and exogenous compounds. In saponin biosynthesis, CYP450s are responsible for introducing hydroxyl groups at various positions on the steroidal nucleus, leading to the formation of different aglycones.

Oxidation: Further oxidation of the hydroxylated steroidal backbone can occur, leading to the formation of keto groups or other modifications. These reactions can also be catalyzed by CYP450s or other oxidoreductases.

Glycosylation: The attachment of sugar moieties to the steroidal aglycone is a critical step in the formation of saponins. This process is catalyzed by UDP-glycosyltransferases (UGTs) . UGTs transfer a sugar residue, typically from a UDP-sugar donor, to a specific hydroxyl or carboxyl group on the aglycone. The number, type, and linkage of the sugar units contribute significantly to the diversity and biological activity of saponins. This compound possesses a specific glycosylation pattern, which is determined by the substrate specificity of the UGTs present in Convallaria majalis.

The sequential and coordinated action of these enzymes ultimately leads to the synthesis of the final this compound molecule. The specific CYP450s and UGTs involved in this pathway in Convallaria majalis remain a subject for future research.

Comparative Biosynthetic Analyses with Related Steroidal Compounds

Convallaria majalis is a rich source of various steroidal compounds, including both steroidal saponins like this compound and cardenolides (cardiac glycosides) such as Convallatoxin. A comparative analysis of their biosynthetic pathways reveals both common origins and key divergent steps that lead to their distinct chemical structures and biological activities.

Common Precursors: Both this compound and Convallatoxin share the early stages of their biosynthetic pathway, originating from the mevalonate pathway to produce the C27 steroidal precursor, cholesterol. This common origin highlights the metabolic plasticity within the plant to generate a diverse array of specialized metabolites from a central intermediate.

Divergent Pathways: The biosynthetic pathways diverge significantly after the formation of cholesterol.

This compound (Steroidal Saponin) Biosynthesis: The pathway leading to this compound involves a series of hydroxylations and subsequent glycosylations of the cholesterol backbone, as is typical for spirostanol (B12661974) saponins. The modifications are catalyzed by specific cytochrome P450s and UDP-glycosyltransferases, resulting in the characteristic spirostanol structure with attached sugar chains.

Convallatoxin (Cardenolide) Biosynthesis: The biosynthesis of cardenolides like Convallatoxin involves a different set of modifications to the steroidal nucleus. A key feature of cardenolide biosynthesis is the cleavage of the C27 side chain and the formation of a five-membered lactone ring at the C17 position. This transformation is believed to be catalyzed by a series of enzymes, including P450s and possibly other oxidative enzymes. The aglycone is then glycosylated by specific UGTs.

The presence of both of these distinct classes of steroidal compounds in Convallaria majalis suggests the existence of a complex and tightly regulated network of biosynthetic enzymes. The differential expression of the genes encoding the specific CYP450s and UGTs in different tissues or at different developmental stages of the plant likely controls the relative production of these compounds.

| Feature | This compound (Steroidal Saponin) | Convallatoxin (Cardenolide) |

| Precursor | Cholesterol | Cholesterol |

| Key Structural Feature | Spirostanol ring system | Cardenolide lactone ring at C17 |

| Key Enzymatic Steps | Hydroxylation (CYP450s), Glycosylation (UGTs) | Side-chain cleavage, Lactone ring formation (putative CYP450s), Glycosylation (UGTs) |

| General Function | Diverse biological activities | Cardiotonic activity |

Preclinical Biological Activity and Mechanism of Action Studies in Vitro and in Vivo Models

Cytotoxic and Anti-proliferative Effects on Cancer Cell Lines

Studies in Oral Squamous Cell Carcinoma Cell Lines (HSC-4, HSC-2)

Oral squamous cell carcinoma (OSCC) is a significant health concern, and the identification of novel therapeutic agents is crucial. The HSC-4 cell line, derived from human oral tongue tissue, is a well-established model for studying the molecular mechanisms of OSCC, drug screening, and metastatic invasion accegen.com. While the provided literature specifically detailing Convallamaroside's direct effects on HSC-4 and HSC-2 cell lines with quantitative data is limited, studies on compounds isolated from Convallaria majalis have included evaluations in oral cancer models. For instance, research on other steroidal glycosides from C. majalis has reported cytotoxic activity against cell lines including HSC-4 and HSC-2 researchgate.net. These studies contribute to understanding the broader anti-cancer potential of C. majalis constituents, suggesting a basis for further investigation into this compound's specific role in OSCC.

General Cytotoxicity Assays (e.g., MTT assay)

Cytotoxicity assays are fundamental in evaluating the potential of natural compounds to induce cell death or inhibit cell proliferation. The MTT assay is a widely used colorimetric method that measures cellular metabolic activity as an indicator of cell viability and proliferation abcam.comnih.gov. While this compound has been associated with potential anti-tumor effects researchgate.net, specific quantitative data from MTT assays or other general cytotoxicity assays directly on this compound were not detailed in the provided snippets. Studies have noted that the MTT assay's reliability can be affected by factors such as sample color, and alternative assays might be employed for more accurate assessments in certain contexts journalagent.com. The literature indicates that this compound may possess anti-tumor effects, but specific quantitative measures of its general cytotoxicity (e.g., IC50 values) are not elaborated upon in the accessible research findings.

Enzyme Inhibition Studies (e.g., Lipoxygenase)

Enzyme inhibition plays a critical role in modulating various physiological and pathological processes. Lipoxygenases (LOXs) are a family of enzymes involved in the metabolism of fatty acids, with their products implicated in inflammatory conditions and diseases mdpi.comnih.gov. While it is noted that Convallaria species have been shown to possess lipoxygenase inhibitory activity researchgate.net, the provided literature does not offer specific quantitative data or detailed studies on this compound's direct inhibition of lipoxygenase enzymes. Therefore, specific IC50 values or detailed mechanisms of this compound's enzyme inhibition are not available from the current findings.

Immunomodulatory Investigations

This compound has been reported to exhibit immunotropic properties nih.gov. Investigations into immunomodulatory activity aim to understand how a compound influences the immune system, which can be crucial for its therapeutic potential in conditions ranging from autoimmune disorders to cancer. While the specific mechanisms and quantitative data from this compound's immunomodulatory studies are not extensively detailed in the provided snippets, the mention of "immunotropic properties" suggests an interaction with immune pathways. Broader research in the field of herbal medicine demonstrates that various natural compounds can modulate immune responses through mechanisms such as influencing cytokine production, macrophage activity, or phagocytosis mdpi.combiotech-asia.org. However, direct experimental findings detailing this compound's specific immunomodulatory effects and their quantitative assessment are not elaborated upon in the available literature.

Receptor and Protein Interaction Profiling (e.g., HER2, Tubulin)

The interaction of natural compounds with specific cellular receptors and proteins is a key area for understanding their therapeutic mechanisms. This compound, as a constituent of Convallaria majalis, has been included in in silico studies investigating potential interactions with targets relevant to cancer therapy, such as the Human Epidermal Growth Factor Receptor 2 (HER2) and tubulin nih.govresearchgate.net. These studies employed molecular docking simulations to predict binding affinities.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Purity and Content Analysis

Chromatographic methods are foundational for separating Convallamaroside from other compounds in a sample, thereby enabling purity assessment and subsequent quantification.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of this compound and related steroidal saponins (B1172615) due to its high separation efficiency and versatility mdpi.comscispace.comebi.ac.ukscribd.com. Reversed-phase HPLC (RP-HPLC) employing C18 columns is commonly used, often with a mobile phase consisting of water and acetonitrile, and detection via UV-Vis spectrophotometry at wavelengths such as 220 nm ebi.ac.ukresearchgate.net. HPLC methods are instrumental in assessing the purity of isolated this compound and in quantifying its content in various extracts ebi.ac.ukresearchgate.net. The technique allows for the separation of complex mixtures into individual components, facilitating the isolation of this compound through preparative HPLC scribd.com. Studies have demonstrated the development of HPLC-UV and HPLC-MS methods for the quantitative analysis of steroidal glycosides ebi.ac.uk.

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), has been employed in the identification of major and bioactive compounds present in Convallaria majalis extracts researchgate.net. While direct GC analysis of intact steroidal saponins like this compound can be challenging due to their low volatility and thermal lability, GC can be applied to analyze their aglycones after hydrolysis or to analyze derivatized forms (e.g., silylated derivatives) of the saponins for identification and quantification ebi.ac.uk.

Mass Spectrometry-Based Quantification (e.g., LC-MS/MS)

Mass Spectrometry (MS), particularly when coupled with Liquid Chromatography (LC-MS/MS), offers high sensitivity and specificity for the quantification of this compound eag.comwikipedia.orgnih.gov. This hyphenated technique combines the separation power of HPLC with the precise mass analysis capabilities of MS. LC-MS/MS systems, often utilizing electrospray ionization (ESI) and multiple reaction monitoring (MRM) for targeted quantification, are adept at identifying and quantifying this compound even at low concentrations in complex biological and plant matrices ebi.ac.ukeag.combioxpedia.com. The fragmentation patterns of steroidal saponins can be analyzed using MS/MS, enabling the development of specific methods for their quantitative determination ebi.ac.uk. LC-MS/MS is increasingly favored over traditional methods due to its enhanced sensitivity and specificity nih.gov.

Spectrophotometric and Spectroscopic Assays for Quantification

Spectroscopic techniques play a vital role in both the structural characterization and quantitative analysis of this compound. UV-Vis spectrophotometry is frequently used as a detection method in HPLC, allowing for the quantification of compounds that absorb UV light ebi.ac.ukresearchgate.net.

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D techniques such as COSY, HMBC, and HSQC, is indispensable for the complete structural elucidation and confirmation of this compound researchgate.netmdpi.com. Theoretical calculations, like GIAO DFT, can complement NMR data for structural characterization researchgate.net. Mass spectrometry (e.g., FAB/LSI HR MS) also provides critical information for determining molecular weight and fragmentation patterns, aiding in structural identification researchgate.netmdpi.com. While these spectroscopic methods are primarily used for structural determination, they form the basis for developing reliable quantitative assays by confirming the identity and purity of the analyte.

Bioassays for Activity-Guided Fractionation and Detection

Bioassays are essential for the initial detection and subsequent isolation of this compound by guiding the fractionation of plant extracts based on biological activity researchgate.nettaylorandfrancis.com. Techniques such as the chick embryo chorioallantoic membrane (CAM) assay and potato disc anti-tumor assays have been employed to evaluate the anti-angiogenic and anti-tumor properties of Convallaria majalis extracts and fractions, indirectly aiding in the identification and isolation of bioactive compounds like this compound researchgate.net. Bioassays can also be used to screen for specific activities, such as cytotoxicity against tumor cells, which has been investigated for steroidal glycosides from Convallaria majalis researchgate.net. These biological tests are crucial for identifying fractions or compounds exhibiting desired effects, thereby directing the purification process towards this compound.

Compound List

this compound

Chemical Modification and Derivatization Studies

Structure-Activity Relationship (SAR) Investigations of Modified Structures

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, establishing correlations between a molecule's chemical structure and its biological effects nih.govug.edu.genih.govstudysmarter.co.ukslideshare.net. For Convallamaroside, SAR investigations aim to pinpoint the structural elements responsible for its anti-angiogenic activity and other observed effects. Research on similar glycosides indicates that modifications to the steroid backbone, including the position and nature of hydroxyl groups and stereochemical configurations, can significantly influence biological activity researchgate.net. The glycosylation pattern, comprising the types and linkages of sugar units, is also a critical determinant of activity in many glycosides researchgate.net. By synthesizing and evaluating this compound derivatives with specific structural alterations, researchers can elucidate these SARs. For example, studies on other natural products have demonstrated that the presence and placement of substituents, such as hydroxyl or amino groups, can profoundly impact biological outcomes nih.govuc.pt. SAR analysis is instrumental in identifying key pharmacophores, guiding the design of more potent and selective analogues ug.edu.ge.

Glycosylation Pattern Modifications and Their Impact

Glycosylation, the enzymatic attachment of glycans (sugar chains) to a molecule, is a crucial post-translational modification that significantly influences the stability, function, and biological activity of various compounds, including therapeutic proteins creative-proteomics.comrapidnovor.comnih.govmdpi.comnih.gov. In the context of this compound, the specific glycosylation pattern—the types of sugars and their arrangement on the aglycone—is expected to play a vital role in its biological properties.

Compound List

this compound

Comparative Preclinical Pharmacological Investigations

Comparative Analysis with Other Steroidal Saponins (B1172615) from Convallaria majalis

The medicinal plant Convallaria majalis (lily of the valley) is a source of numerous bioactive compounds, including not only well-known cardiac glycosides but also a diverse array of steroidal saponins. nih.govijpsjournal.com While convallamaroside is noted for its anti-angiogenic and immunotropic properties, other saponins isolated from the same plant exhibit different primary activities, most notably direct cytotoxicity against cancer cells. nih.gov This differentiation in biological function highlights the structural and functional diversity of saponins within a single plant species.

Phytochemical examinations of C. majalis have led to the isolation of several other steroidal glycosides, such as convallasaponin A and various polyhydroxylated spirostanol (B12661974) and furostanol glycosides. nih.govnih.govresearchgate.net Unlike this compound, whose primary reported anticancer activity is the inhibition of new blood vessel formation, many of these related compounds have demonstrated potent cytotoxic effects across a range of human cancer cell lines. nih.govresearchgate.net For instance, one spirostanol glycoside, (25S)-spirost-5-en-3β-yl O-β-d-glucopyranosyl-(1→2)-O-[β-d-xylopyranosyl-(1→3)]-O-β-d-glucopyranosyl-(1→4)-β-d-galactopyranoside, displayed significant cytotoxicity against HL-60 (promyelocytic leukemia), A549 (lung adenocarcinoma), and HSC-2 and HSC-4 (oral squamous cell carcinoma) cells, with IC50 values ranging from 0.96 to 3.15 μM. nih.govresearchgate.net Its corresponding furostanol glycoside also showed cytotoxicity, albeit at slightly higher concentrations. nih.govresearchgate.net

This contrast suggests a divergence in the mechanism of action among the saponins from C. majalis. While this compound acts on the tumor microenvironment by cutting off its blood supply, other saponins from the plant appear to directly induce cancer cell death. nih.govnih.gov This functional specialization underscores the therapeutic potential of exploring the full spectrum of saponins from this plant, as they offer different strategies for cancer inhibition.

Table 1: Comparative Biological Activities of Steroidal Saponins from Convallaria majalis This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound Name | Primary Biological Activity | Specific Effect | Reference |

|---|---|---|---|

| This compound | Anti-angiogenic, Immunotropic | Significantly inhibits tumor-induced neovascularization in mice (p < 0.001). | nih.govnih.gov |

| (25S)-spirost-5-en-3β-yl O-β-d-glucopyranosyl-(1→2)-O-[β-d-xylopyranosyl-(1→3)]-O-β-d-glucopyranosyl-(1→4)-β-d-galactopyranoside | Cytotoxic | IC50 values of 0.96-3.15 μM against various cancer cell lines (HL-60, A549, HSC-2, HSC-4). | nih.govresearchgate.net |

| (25S)-26-[(β-d-glucopyranosyl)oxy]-22α-hydroxyfurost-5-en-3β-yl O-β-d-glucopyranosyl-(1→2)-O-[β-d-xylopyranosyl-(1→3)]-O-β-d-glucopyranosyl-(1→4)-β-d-galactopyranoside | Cytotoxic | IC50 values of 2.97-11.04 μM against adherent cancer cell lines (A549, HSC-4, HSC-2). | nih.govresearchgate.net |

Preclinical Potency and Efficacy Comparisons with Other Angiogenesis Inhibitors of Natural Origin

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, making it a key target for cancer therapy. nih.gov this compound has demonstrated significant anti-angiogenic activity in preclinical in vivo models. nih.gov In a murine intradermal test, this compound markedly inhibited the number of new vessels induced by both human kidney tumor cells and sarcoma mice cells (p < 0.001 for both). nih.gov This potent effect positions it among a growing class of natural compounds that combat cancer by disrupting its vascular supply. uwa.edu.au

When compared to other natural angiogenesis inhibitors, this compound's efficacy is notable, although direct comparative studies are limited due to variations in testing models. Many other natural products, such as flavonoids and other steroidal saponins, also exhibit anti-angiogenic properties. For example, Dioscin, a steroidal saponin (B1150181) from the Dioscorea species, inhibited angiogenesis induced by Vascular Endothelial Growth Factor (VEGF) in Human Umbilical Vein Endothelial Cells (HUVECs) at concentrations of 1 and 4 μM. nih.gov Flavonoids like Quercetin and Baicalin have also been shown to reduce angiogenesis by inhibiting key signaling pathways and the expression of factors like VEGF. frontiersin.orgnih.gov

While many natural compounds are evaluated using in vitro assays like the HUVEC model, the preclinical data for this compound is derived from an in vivo tumor model, which more closely mimics a physiological disease state. nih.gov This provides strong evidence of its potential therapeutic relevance. The demonstrated ability of this compound to significantly curb vessel formation in a living organism underscores its potency as a natural anti-angiogenic agent. nih.gov

Table 2: Preclinical Efficacy of Selected Natural Angiogenesis Inhibitors This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound Name | Compound Class | Preclinical Model | Finding | Reference |

|---|---|---|---|---|

| This compound | Steroidal Saponin | In vivo (Mouse tumor angiogenesis) | Significant inhibition of new vessel formation induced by tumor cells (p < 0.001). | nih.gov |

| Dioscin | Steroidal Saponin | In vitro (HUVEC) | Inhibited VEGF-induced angiogenesis at 1-4 μM. | nih.gov |

| Quercetin | Flavonoid | In vitro | Inhibits angiogenesis by targeting COX-2, EGFR, and NF-κB pathways. | nih.gov |

| Baicalin | Flavonoid | In vitro/In vivo | Reduces VEGF and bFGF, inhibiting tumor angiogenesis. | nih.gov |

| Alantolactone | Sesquiterpene | In vitro (Breast Cancer Cells) | Inhibits angiogenesis by reducing phosphorylation of VEGFR2 and downstream kinases. | frontiersin.org |

Differential Molecular Targeting Profiles Among Saponins

Saponins exert their anticancer effects through a variety of molecular mechanisms, including the modulation of critical signaling pathways that control cell proliferation, survival, and angiogenesis. nih.govencyclopedia.pub The anti-angiogenic activity of steroidal saponins, including likely that of this compound, is often achieved by inhibiting the expression and function of key mediators like VEGF and its receptor (VEGFR2), as well as downstream signaling cascades such as PI3K/Akt/mTOR and MAPKs. nih.govnih.gov These pathways are crucial for the proliferation and migration of endothelial cells, which are fundamental steps in the formation of new blood vessels. nih.govencyclopedia.pub

While the precise molecular targets of this compound have not been fully elucidated, the general mechanism for anti-angiogenic saponins involves disrupting the signaling initiated by pro-angiogenic factors. nih.gov This contrasts with the molecular targets of other saponins that may focus more on inducing apoptosis or cell cycle arrest directly within cancer cells.

Different saponins can exhibit distinct targeting profiles. For example:

Diosgenin and its glycosides, Dioscin and Deltonin , have been shown to down-regulate the VEGFR2 downstream pathways, including the MAPK/Akt pathways, to exert their anti-angiogenic effects. nih.gov

Tanshinone IIA , a diterpene, targets the VEGF, PLC, Akt, and JNK signaling pathways in human endothelial progenitor cells. frontiersin.org

Triptolide inhibits the ERK1/2-HIF1-α-VEGFA signaling pathway to achieve its anti-angiogenic effect in breast cancer models. frontiersin.org

This diversity in molecular targets, even among compounds with similar biological outcomes like angiogenesis inhibition, highlights the chemical and pharmacological complexity of saponins. The specific structure of each saponin, including its aglycone backbone and attached sugar moieties, dictates its interaction with cellular targets and its ultimate biological function. nih.gov this compound's profile as a potent anti-angiogenic agent suggests it effectively modulates one or more of the key signaling pathways that regulate neovascularization. nih.govnih.gov

Table 3: Differential Molecular Targets of Selected Anti-Angiogenic Saponins and Natural Compounds This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound Name | Compound Class | Primary Molecular Target(s)/Pathway(s) | Reference |

|---|---|---|---|

| This compound | Steroidal Saponin | Inhibition of tumor-induced neovascularization (Specific pathway not fully elucidated, likely involves VEGF/VEGFR signaling). | nih.gov |

| Dioscin / Deltonin | Steroidal Saponin | VEGFR2 downstream pathways (MAPK/Akt). | nih.gov |

| Triptolide | Diterpene | ERK1/2-HIF1-α-VEGFA signaling pathway. | frontiersin.org |

| Alantolactone | Sesquiterpene | VEGFR2 phosphorylation and downstream kinases (PLCγ1, FAK, Src, Akt). | frontiersin.org |

Future Directions and Research Gaps in Convallamaroside Studies

Elucidation of Comprehensive Biosynthetic Pathway Details

A significant gap in the current understanding of Convallamaroside lies in its natural synthesis. The biosynthetic pathways for many cardiac glycosides, the broader class to which this compound belongs, are not completely identified in any plant species. aiche.org It is generally understood that the biosynthesis of these complex molecules begins with sterol precursors, such as cholesterol, which undergo a series of modifications to form the aglycone structure. youtube.com The pathway involves intermediates like pregnenolone (B344588) and progesterone, with the steroidal nucleus being modified and a lactone ring being added. youtube.comphiladelphia.edu.jo

However, the specific enzymes, genetic regulators, and sequential steps that lead to the formation of this compound remain uncharacterized. Future research must prioritize the elucidation of this pathway. Advanced techniques such as transcriptomics, proteomics, and metabolomics, combined with gene-silencing and heterologous expression studies, could identify the specific genes and enzymes involved. aiche.org A comprehensive understanding of the biosynthetic pathway is not merely of academic interest; it is a crucial step for enabling the biotechnological production of this compound, which could provide a more sustainable and scalable source than extraction from natural plant materials. slideshare.net

Table 1: Key Research Areas for Biosynthetic Pathway Elucidation

| Research Area | Methodological Approach | Potential Outcome |

| Gene Identification | Transcriptome sequencing (RNA-seq), Comparative genomics | Identification of candidate genes (e.g., P450s, UGTs) involved in the pathway. |

| Enzyme Function | Heterologous expression in microbial hosts (e.g., yeast), In vitro enzyme assays | Confirmation of the specific catalytic function of identified gene products. aiche.org |

| Pathway Regulation | Co-expression network analysis, Transcription factor identification | Understanding of how and when the plant produces the compound, enabling metabolic engineering. aiche.org |

Advanced Mechanistic Investigations at the Molecular and Cellular Levels

Initial research has demonstrated that this compound exhibits cytotoxic activity against various cancer cell lines, including human lung adenocarcinoma and oral squamous cell carcinoma cells. researchgate.net Furthermore, it has shown a significant inhibitory effect on angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth. nih.gov One study noted that a related spirostanol (B12661974) glycoside induced necrotic cell death in A549 lung cancer cells. researchgate.net

While these findings are promising, they represent only a preliminary understanding of the compound's biological effects. A critical research gap is the lack of detailed mechanistic data. Future investigations must move beyond observing the effect (e.g., cytotoxicity) to understanding the cause at a molecular level. Key questions that need to be addressed include identifying the specific cellular targets of this compound, elucidating the signaling pathways it modulates to induce cell death, and determining how it inhibits the complex process of angiogenesis. Techniques such as proteomics, kinase profiling, and gene expression analysis will be instrumental in mapping the compound's mechanism of action. Distinguishing its effects on cancerous cells versus non-cancerous cells will also be crucial for evaluating its therapeutic potential. nih.gov

Development of Targeted Delivery Systems for Preclinical Models

The potential application of this compound, particularly in oncology, is hampered by the challenges associated with conventional drug delivery. Systemic administration of potent cytotoxic compounds can lead to off-target effects. Targeted drug delivery aims to concentrate a therapeutic agent in the diseased tissue, thereby increasing efficacy and reducing systemic toxicity. nih.gov

A significant future direction for this compound research is the development of advanced drug delivery systems. duvall-lab.com Nanotechnology-based carriers, such as liposomes, polymer nanoparticles, and micelles, offer a promising strategy. nih.gov These nanovectors can be engineered to specifically target tumor cells by exploiting features of the tumor microenvironment or by attaching targeting ligands (like antibodies or aptamers) to their surface. duvall-lab.com Such systems can improve the pharmacokinetic profile of the drug, protect it from premature degradation, and facilitate its entry into target cells. nih.gov Research should focus on formulating this compound into various nanocarriers and evaluating their stability, drug-release characteristics, and efficacy in preclinical cancer models.

Table 2: Potential Nanocarrier-Based Delivery Systems for this compound

| Delivery System | Description | Potential Advantages |

| Liposomes | Vesicles composed of a lipid bilayer enclosing an aqueous core. | Biocompatible; can encapsulate both hydrophilic and hydrophobic drugs. |

| Polymeric Nanoparticles | Solid particles made from biodegradable polymers. | Controlled and sustained drug release; surface can be easily modified for targeting. |

| Micelles | Self-assembling core-shell structures formed by amphiphilic molecules. | Can solubilize poorly water-soluble drugs; small size allows for tissue penetration. |

Exploration of Synergistic Biological Activities in Combinatorial Approaches

Natural compounds often exhibit enhanced efficacy when used in combination with other agents. mdpi.com This phenomenon, known as synergy, occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. nih.gov Exploring the synergistic potential of this compound is a promising and largely untapped area of research.

Future studies should investigate the effects of combining this compound with established chemotherapeutic drugs or other bioactive natural products. nih.gov Such combinations could potentially allow for lower doses of the conventional drug, thereby reducing side effects, or could be effective against drug-resistant cancer cells. mdpi.com In vitro studies using various cancer cell lines can be employed to screen for synergistic, additive, or antagonistic interactions. The insights gained would provide a rationale for in vivo studies to validate the therapeutic potential of promising combinations. Understanding these interactions is key to developing more effective and complex therapeutic strategies. eurofinsus.com

Refinement of Analytical Standards and Reference Materials

Progress in all the aforementioned research areas is fundamentally dependent on the availability of high-quality, well-characterized analytical standards and reference materials. nutritionaloutlook.com Reference materials are critical for ensuring the accuracy, comparability, and reproducibility of experimental results between different laboratories and over time. nih.govnih.gov They are essential for the validation of analytical methods used to quantify the compound in biological matrices, for quality control of materials used in experiments, and for verifying the identity and purity of the compound. eurofinsus.comgbjpl.com.au

Currently, a readily available, certified reference material (CRM) for this compound may be limited. Establishing a reliable source of pure this compound, with a comprehensive certificate of analysis detailing its identity and purity, is a foundational research gap that needs to be addressed. The development and dissemination of such a standard would underpin the validity of all future research, from mechanistic studies to the development of delivery systems. nutritionaloutlook.comnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.